2-Anilino-2-oxoethanesulfonyl chloride
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Overview
Description
2-Anilino-2-oxoethanesulfonyl chloride, also known as Fmoc-Cl, is a chemical compound that is widely used in peptide synthesis. It is a derivative of the amino acid phenylalanine and is used as a protecting group for the N-terminus of amino acids in solid-phase peptide synthesis. The compound has gained popularity due to its stability, ease of use, and compatibility with a wide range of amino acids.
Scientific Research Applications
Reactivity and Synthesis
2-Anilino-2-oxoethanesulfonyl chloride and similar compounds have been extensively studied for their reactivity, particularly in the formation of complex chemical structures. For instance, disulfonyl chlorides, structurally related to this compound, have been analyzed for their reactivity with aniline, revealing insights based on AM1 semiempirical quantum-chemical calculations (Kustova & Sundeeva, 2003). Furthermore, the heterocyclization of N-(chlorosulfonyl)imidoyl chlorides with anilines presents a novel method for synthesizing derivatives of 1,2,4-benzothiadiazine 1,1-dioxide, showcasing the versatility of these compounds in creating heterocyclic structures (Shalimov et al., 2016).
Photoreactivity and Environmental Implications
The photochlorination of aniline, a reaction pertinent to the behavior of this compound derivatives, was studied under simulated solar light irradiation, revealing the formation of chloroanilines and outlining a possible photochemical path for aniline-based aromatic amines in aqueous solutions (Wu & Hu, 2012). This kind of research is crucial for understanding the environmental fate and transformation of these chemical species.
Protective Group Chemistry
2-(Phenylseleno)ethanesulfonamide, a compound with a functional group similar to this compound, has been employed as a novel protecting group for aniline. This compound showcases its stability under various conditions and can be deprotected by a radical reaction, which is significant for synthetic chemistry applications (Kihara et al., 2016).
Aniline Complex Formation and Characterization
The formation and characterization of anilinium chloride adducts, such as 4-bromo-N-phenylbenzenesulfonamide, involve intricate hydrogen-bonded motifs, providing insights into the molecular interactions and structural properties of these compounds (Gelbrich et al., 2006).
Kinetic Studies and Reaction Mechanisms
Kinetic studies of reactions involving compounds like this compound provide fundamental insights into their reaction mechanisms. For example, the kinetics of reactions between aniline and benzoyl chloride were investigated in a microstructured chemical system, highlighting the complexity of these reactions and the need for accurate kinetic models (Wang et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that similar sulfonyl chloride compounds can undergo nucleophilic substitution reactions . In these reactions, the sulfonyl chloride group acts as a good leaving group, allowing the compound to interact with its targets .
Biochemical Pathways
Similar compounds have been shown to interfere with various biochemical pathways, leading to downstream effects on cellular processes .
Result of Action
Similar compounds have been shown to induce various cellular responses, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity of similar compounds .
Biochemical Analysis
Biochemical Properties
. It’s plausible that it may interact with certain enzymes, proteins, and other biomolecules, influencing their function or activity. The nature of these interactions could be complex and may depend on various factors such as the chemical environment and the presence of other molecules .
Cellular Effects
It’s possible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It’s possible that threshold effects could be observed, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
2-anilino-2-oxoethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c9-14(12,13)6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNGTAQLFUHOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159215-12-0 |
Source
|
Record name | (phenylcarbamoyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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